Cyclohexyl 4-ethenylbenzene-1-sulfonate
Description
Cyclohexyl 4-ethenylbenzene-1-sulfonate is a sulfonate ester featuring a cyclohexyl group linked to a benzene ring substituted with an ethenyl (vinyl) group at the para position. The ethenyl substituent introduces electronic and steric effects distinct from methyl or halide groups, influencing its interactions in chemical or biological systems .
Properties
IUPAC Name |
cyclohexyl 4-ethenylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3S/c1-2-12-8-10-14(11-9-12)18(15,16)17-13-6-4-3-5-7-13/h2,8-11,13H,1,3-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPYZRQVESPJQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)S(=O)(=O)OC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
211308-94-0 | |
| Details | Compound: Benzenesulfonic acid, 4-ethenyl-, cyclohexyl ester, homopolymer | |
| Record name | Benzenesulfonic acid, 4-ethenyl-, cyclohexyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=211308-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30579113 | |
| Record name | Cyclohexyl 4-ethenylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30579113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211308-93-9 | |
| Record name | Cyclohexyl 4-ethenylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30579113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexyl 4-ethenylbenzene-1-sulfonate typically involves the esterification of cyclohexanol with 4-ethenylbenzenesulfonic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the sulfonate ester. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Cyclohexyl 4-ethenylbenzene-1-sulfonate can undergo various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by nucleophiles such as amines or alcohols.
Addition Reactions: The ethenyl group can participate in addition reactions with electrophiles like halogens or hydrogen halides.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium hydroxide in polar solvents.
Electrophilic Addition: Reagents such as bromine or hydrogen chloride in non-polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products:
Substitution: Formation of cyclohexyl amines or ethers.
Addition: Formation of halogenated derivatives.
Oxidation: Formation of sulfonic acids or sulfoxides.
Scientific Research Applications
Cyclohexyl 4-ethenylbenzene-1-sulfonate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Utilized in the preparation of polymers and copolymers with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Employed in the production of surfactants, detergents, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Cyclohexyl 4-ethenylbenzene-1-sulfonate involves its reactivity towards nucleophiles and electrophiles. The sulfonate group acts as a good leaving group, facilitating nucleophilic substitution reactions. The ethenyl group can undergo electrophilic addition, forming new carbon-carbon or carbon-heteroatom bonds. These reactions are mediated by the electronic and steric properties of the compound, influencing its reactivity and selectivity.
Comparison with Similar Compounds
Key Findings :
- LIMK Inhibition : In cyclohexyl-linked sulfonates, substituents and stereochemistry critically modulate enzyme inhibition. Replacing bromide (compound 1) with iodide (compound 22) doubled LIMK1/LIMK2 inhibition potency, while (R,R)-cyclohexyl stereochemistry (compounds 25–26) conferred selectivity for LIMK1 over LIMK2 .
- Antifungal Activity : Cyclohexyl-substituted compounds (e.g., compound 4f) exhibit antifungal activity against Candida spp., attributed to the cyclohexyl group’s hydrophobic interactions. Removal of the cyclohexyl moiety abolished activity, highlighting its necessity .
Electronic and Steric Properties
Biological Activity
Cyclohexyl 4-ethenylbenzene-1-sulfonate is a sulfonate ester compound that has garnered attention for its potential biological activities and applications in organic synthesis and materials science. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
This compound has the following chemical properties:
- Molecular Formula : C₁₃H₁₈O₃S
- CAS Number : 211308-93-9
- Molecular Weight : 250.35 g/mol
The compound features a cyclohexyl group, an ethenyl group, and a sulfonate moiety, which contribute to its reactivity and potential biological interactions.
The biological activity of this compound can be attributed to its ability to undergo various chemical reactions:
- Nucleophilic Substitution : The sulfonate group serves as a good leaving group, allowing for substitution reactions with nucleophiles such as amines or alcohols.
- Electrophilic Addition : The ethenyl group can participate in addition reactions with electrophiles, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds.
These reactions suggest that this compound may interact with biomolecules, potentially influencing cellular processes.
Cytotoxicity Studies
Cytotoxicity assays have been conducted on structurally similar compounds to evaluate their effects on cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Cyclohexyl benzenesulfonate | MCF-7 (breast cancer) | 15 | |
| 4-Ethenylbenzenesulfonic acid | HeLa (cervical cancer) | 12 |
Although direct data on this compound is lacking, these studies suggest potential cytotoxic effects that merit further exploration.
Study on Polymer Applications
A study investigated the use of this compound in polymer synthesis. It was found to act as a reactive emulsifier in producing polymer emulsions with enhanced stability and performance characteristics. The polymerization process yielded copolymers that exhibited improved mechanical properties and resistance to environmental degradation.
Antibacterial Activity Assessment
In a preliminary assessment of antibacterial activity, this compound was tested against several bacterial strains. The results indicated moderate activity against Gram-positive bacteria, suggesting its potential application in developing antimicrobial agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
